2,4-Dibromo-3-fluorobenzamide
Overview
Description
2,4-Dibromo-3-fluorobenzamide is an organic compound that belongs to the class of halogenated benzamides. This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with an amide functional group. The unique combination of halogens and the amide group imparts distinct chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the following steps:
Bromination: The starting material, 3-fluorobenzamide, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the benzene ring.
Purification: The resulting this compound is purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Dibromo-3-fluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other industrial sectors.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-fluorobenzamide involves its interaction with specific molecular targets. The presence of halogens and the amide group allows the compound to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can lead to the inhibition or modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2,4-Dibromo-3-fluorobenzamide can be compared with other halogenated benzamides, such as:
- 2,4-Dibromo-5-fluorobenzamide
- 2,4-Dibromo-6-fluorobenzamide
- 2,4-Dichloro-3-fluorobenzamide
Uniqueness
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms in the 2, 4, and 3 positions, respectively, along with the amide group, makes it a valuable compound for various applications. Its reactivity and interactions with biological targets can differ significantly from other similar compounds, making it a subject of interest in research and development.
Properties
IUPAC Name |
2,4-dibromo-3-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLCQAYMHWKSFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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